3-Amino-4-propoxybenzoic Acid Hydrochloride
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Overview
Description
3-Amino-4-propoxybenzoic Acid Hydrochloride: is an organic compound with the molecular formula C10H13NO3·HCl It is a derivative of benzoic acid and is characterized by the presence of an amino group at the third position and a propoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-propoxybenzoic Acid Hydrochloride typically involves the following steps:
Nitration: The starting material, 4-propoxybenzoic acid, undergoes nitration to introduce a nitro group at the meta position relative to the propoxy group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The resulting 3-amino-4-propoxybenzoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-4-propoxybenzoic Acid Hydrochloride can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Various reduced derivatives depending on the conditions.
Substitution: Substituted benzoic acid derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3-Amino-4-propoxybenzoic Acid Hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in biochemical assays.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-propoxybenzoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the propoxy group can enhance lipophilicity, aiding in membrane permeability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3-Amino-4-methoxybenzoic Acid: Similar structure but with a methoxy group instead of a propoxy group.
4-Amino-3-nitrobenzoic Acid: Contains a nitro group instead of a propoxy group.
3-Amino-4-ethoxybenzoic Acid: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness: 3-Amino-4-propoxybenzoic Acid Hydrochloride is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-amino-4-propoxybenzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11;/h3-4,6H,2,5,11H2,1H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGERISRWDATJBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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